[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester
Description
This compound is a chiral pyrrolidine derivative featuring a (R)-configured stereocenter, a primary amine-bearing ethyl group, a methyl carbamate, and a tert-butyl ester. Its molecular formula is C₁₂H₂₅N₃O₂ (CAS: 1540928-69-5) . The tert-butyl ester enhances solubility in organic solvents, while the aminoethyl group provides a reactive site for further functionalization, making it a valuable intermediate in pharmaceutical synthesis.
Properties
IUPAC Name |
tert-butyl N-[(3R)-1-(2-aminoethyl)pyrrolidin-3-yl]-N-methylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O2/c1-12(2,3)17-11(16)14(4)10-5-7-15(9-10)8-6-13/h10H,5-9,13H2,1-4H3/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POUDWBXEBQGZKA-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCN(C1)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@@H]1CCN(C1)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [®-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diaminobutane derivative.
Introduction of the Aminoethyl Group: The aminoethyl group is introduced via a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated precursor.
Carbamic Acid Ester Formation: The final step involves the formation of the carbamic acid ester by reacting the intermediate with tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[®-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aminoethyl group or the ester moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated precursors, nucleophiles like amines or alcohols.
Major Products
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced forms with altered oxidation states.
Substitution: Substituted products with new functional groups replacing the original ones.
Scientific Research Applications
Medicinal Chemistry
1.1 Drug Development
The compound serves as a crucial intermediate in the synthesis of bioactive molecules. Its structural features allow it to act as a scaffold for developing novel drugs targeting various diseases, particularly in the field of neuropharmacology. Research indicates that derivatives of this compound exhibit significant activity against neurological disorders, including Alzheimer's disease and Parkinson's disease, by modulating neurotransmitter systems .
1.2 Enzyme Inhibition
Studies have demonstrated that [(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester can inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease progression. This inhibition can enhance acetylcholine levels in the brain, potentially improving cognitive functions .
Pharmacological Applications
2.1 Neuroprotective Effects
Research indicates that the compound exhibits neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells. These effects are particularly relevant in developing therapeutic agents for neurodegenerative diseases .
2.2 Antidepressant Activity
Recent studies have suggested that this carbamate derivative may possess antidepressant-like effects in animal models. The mechanism appears to involve the modulation of serotonin and norepinephrine levels, which are critical neurotransmitters associated with mood regulation .
Biochemical Research
3.1 Chemical Biology
In biochemical assays, this compound is utilized as a probe to study protein interactions and enzyme mechanisms. Its ability to form stable complexes with biological macromolecules makes it a valuable tool in chemical biology research .
3.2 Synthesis of Biologically Active Compounds
The compound is also employed in synthesizing various biologically active compounds through reactions such as amide coupling and carbamate formation. This versatility allows researchers to explore diverse chemical modifications leading to new pharmacophores .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of [®-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The pathways involved include binding to active sites, altering enzyme kinetics, or affecting receptor signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following compounds share core pyrrolidine and carbamate motifs but differ in substituents, stereochemistry, or functional groups:
Functional Group Analysis
Aminoethyl vs. Amide Substituents
- Target Compound : The primary amine (-NH₂) on the ethyl group is highly reactive, enabling conjugation or alkylation reactions. This contrasts with the amide-containing analogues (e.g., 1401667-43-3 ), where the propionyl group introduces a stable, less nucleophilic moiety.
- Impact : Amide-bearing compounds (e.g., 1401667-43-3) may exhibit enhanced metabolic stability but reduced reactivity in synthetic pathways compared to the target compound .
Carbamate Variations
- Methyl vs.
Stereochemical Considerations
Physicochemical Properties (Inferred)
Biological Activity
[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester, commonly referred to as a tert-butyl carbamate derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula C11H23N3O2 and a molecular weight of 227.32 g/mol. Its structural features include a pyrrolidine ring, an aminoethyl group, and a tert-butyl ester moiety, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C11H23N3O2 |
| Molecular Weight | 227.32 g/mol |
| CAS Number | 1540928-69-5 |
| IUPAC Name | tert-butyl N-[(3R)-1-(2-aminoethyl)pyrrolidin-3-yl]carbamate |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate various biochemical pathways, influencing cellular processes such as proliferation, apoptosis, and neurotransmission.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can act as a ligand for certain receptors, potentially influencing signaling cascades related to cell growth and survival.
Anticancer Activity
Research indicates that derivatives of pyrrolidine compounds exhibit anticancer properties. For instance, studies have shown that similar structures can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation.
Neuroprotective Effects
Compounds similar to this compound have been investigated for their neuroprotective effects. They may inhibit cholinesterase activity, which is beneficial in treating neurodegenerative diseases like Alzheimer's disease by enhancing acetylcholine levels in the brain.
Research Findings
Several studies have explored the biological activities of pyrrolidine derivatives:
- Anticancer Studies : A study demonstrated that certain pyrrolidine derivatives showed cytotoxic effects on FaDu hypopharyngeal tumor cells, with some compounds exhibiting better efficacy than standard treatments like bleomycin .
- Neuroprotective Properties : Research highlighted the potential of pyrrolidine derivatives in dual inhibition of cholinesterase and beta-secretase enzymes, providing a multi-targeted approach for Alzheimer's disease treatment .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds revealed that modifications on the pyrrolidine ring significantly affect biological activity, suggesting that specific structural features enhance interaction with biological targets .
Case Study 1: Anticancer Activity
A recent study published in MDPI reported on a series of pyrrolidine derivatives that were synthesized and evaluated for their anticancer activity. The study found that certain compounds exhibited significant cytotoxicity against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .
Case Study 2: Neuroprotection
Another investigation focused on the neuroprotective effects of pyrrolidine derivatives against oxidative stress-induced neuronal death. The results indicated that these compounds could significantly reduce reactive oxygen species (ROS) levels and enhance cell viability in neuronal cultures exposed to neurotoxic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
